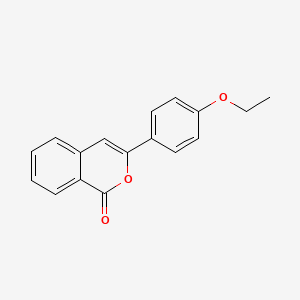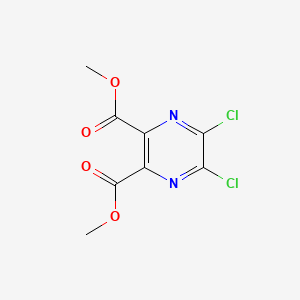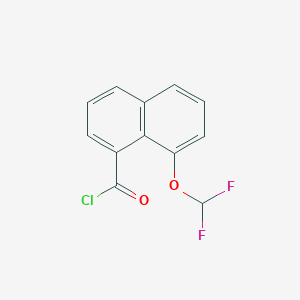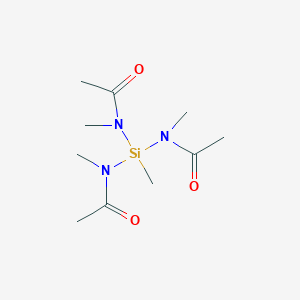
2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amin: ist eine Verbindung, die zur Klasse der Indazol-Derivate gehört. Indazol-Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie häufig für die Medikamentenentwicklung eingesetzt. Das Vorhandensein der Trimethylsilylgruppe in dieser Verbindung erhöht ihre Stabilität und Reaktivität, was sie zu einem wertvollen Zwischenprodukt in der organischen Synthese macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amin erfolgt typischerweise durch Reaktion von 2H-Indazol-4-amin mit 2-(Trimethylsilyl)ethoxymethylchlorid. Die Reaktion wird in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) durchgeführt. Die Reaktionsbedingungen beinhalten in der Regel das Rühren des Gemisches bei Raumtemperatur oder leicht erhöhten Temperaturen, bis die Reaktion abgeschlossen ist .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung erfolgt nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins der Trimethylsilylgruppe, die durch andere Nukleophile ersetzt werden kann, nukleophile Substitutionsreaktionen eingehen.
Oxidations- und Reduktionsreaktionen: Der Indazolring kann an verschiedenen Oxidations- und Reduktionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Entschützungsreaktionen: Die Trimethylsilylgruppe kann unter milden Bedingungen mit Reagenzien wie Tetrabutylammoniumfluorid oder Cäsiumfluorid entfernt werden.
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Natriumhydrid, Kaliumcarbonat, DMF, THF.
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Entschützung: Tetrabutylammoniumfluorid, Cäsiumfluorid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise ergibt die Entschützung der Trimethylsilylgruppe das entsprechende Hydroxylderivat.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Zwischenprodukt bei der Synthese verschiedener Indazol-Derivate verwendet, die in der pharmazeutischen Chemie wichtig für die Entwicklung neuer Medikamente sind .
Biologie: In der biologischen Forschung werden Indazol-Derivate auf ihr Potenzial als Enzyminhibitoren, antimikrobielle Mittel und Antikrebsmittel untersucht. Das Vorhandensein der Trimethylsilylgruppe kann die Bioverfügbarkeit und Stabilität der Verbindung erhöhen.
Medizin: Die Verbindung und ihre Derivate werden auf ihr therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht, darunter Krebs, Entzündungen und Infektionskrankheiten.
Industrie: In der chemischen Industrie wird die Verbindung bei der Synthese von fortschrittlichen Materialien und als Baustein für komplexe organische Moleküle verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Der Indazolring kann an Enzym-Aktivierungsstellen binden und deren Aktivität hemmen. Die Trimethylsilylgruppe kann die Lipophilie der Verbindung erhöhen, wodurch sie Zellmembranen effektiver durchdringen kann. Die genauen Pfade und Ziele hängen vom spezifischen biologischen Kontext und den Derivaten ab, die aus der Verbindung gebildet werden .
Wirkmechanismus
The mechanism of action of 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine involves its interaction with specific molecular targets in biological systems. The indazole ring can bind to enzyme active sites, inhibiting their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
2-(Trimethylsilyl)ethoxymethylchlorid: Wird als Reagenz zum Schutz von Hydroxylgruppen verwendet.
Indazol-Derivate: Eine breite Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten.
Einzigartigkeit: Die Einzigartigkeit von 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amin liegt in der Kombination des Indazolrings und der Trimethylsilylgruppe. Diese Kombination erhöht die Stabilität, Reaktivität und das potenzielle biologische Aktivität der Verbindung, was sie zu einem wertvollen Zwischenprodukt sowohl in der Forschung als auch in industriellen Anwendungen macht.
Eigenschaften
CAS-Nummer |
921600-51-3 |
|---|---|
Molekularformel |
C13H21N3OSi |
Molekulargewicht |
263.41 g/mol |
IUPAC-Name |
2-(2-trimethylsilylethoxymethyl)indazol-4-amine |
InChI |
InChI=1S/C13H21N3OSi/c1-18(2,3)8-7-17-10-16-9-11-12(14)5-4-6-13(11)15-16/h4-6,9H,7-8,10,14H2,1-3H3 |
InChI-Schlüssel |
UPKXYOCTXORDDA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C=C2C(=N1)C=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


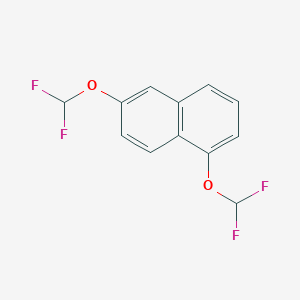
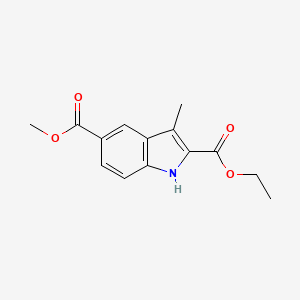
![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)

![2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11856401.png)
